Bengamide F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H32N2O7 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(E,2R,3R,4S,5R)-3,4,5-trihydroxy-N-[(3S,6S)-6-hydroxy-1-methyl-2-oxoazepan-3-yl]-2-methoxy-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H32N2O7/c1-10(2)5-8-13(22)14(23)15(24)16(27-4)17(25)19-12-7-6-11(21)9-20(3)18(12)26/h5,8,10-16,21-24H,6-7,9H2,1-4H3,(H,19,25)/b8-5+/t11-,12-,13+,14-,15+,16+/m0/s1 |
InChI Key |
PKRBZXVKAMNZBZ-WWIZSIRBSA-N |
SMILES |
CC(C)C=CC(C(C(C(C(=O)NC1CCC(CN(C1=O)C)O)OC)O)O)O |
Isomeric SMILES |
CC(C)/C=C/[C@H]([C@@H]([C@H]([C@H](C(=O)N[C@H]1CC[C@@H](CN(C1=O)C)O)OC)O)O)O |
Canonical SMILES |
CC(C)C=CC(C(C(C(C(=O)NC1CCC(CN(C1=O)C)O)OC)O)O)O |
Synonyms |
bengamide Z |
Origin of Product |
United States |
Discovery and Natural Occurrence of Bengamides, Including Bengamide F
Primary Marine Invertebrate Sources
Marine sponges have been the primary source for the majority of known bengamides. These sessile filter-feeders have proven to be a rich reservoir of novel chemical entities.
The bengamides, including Bengamide F, were first isolated from an undescribed species of sponge from the Jaspidae family. nih.govnih.gov Specifically, Jaspis cf. coriacea collected from the Beqa Lagoon in Fiji was the source of the first identified bengamides. acs.orgnih.govnih.gov Subsequent investigations of other Jaspis species, such as Jaspis carteri from New Caledonia, also yielded various bengamide compounds. nih.govnih.gov
The collection of bengamide-producing sponges has spanned several distinct marine environments, highlighting a broad geographic distribution. Initial discoveries were made in the Beqa Lagoon of Fiji. acs.orgnih.gov Further collections of bengamide-containing sponges have been reported from New Caledonia, South Africa, and Mauritius. nih.govnih.gov The Indo-Pacific region, in particular, has been a significant source of these marine natural products. acs.orgnih.gov
Research on marine sponges has led to the isolation and characterization of a wide range of bengamide analogues. Following the initial discovery of Bengamides A and B, subsequent studies on Jaspis cf. coriacea led to the isolation of Bengamides C, D, E, and F. nih.govnih.gov Other bengamides, such as G, H, I, J, and K, were later isolated from Jaspis carteri. nih.gov To date, over twenty different bengamide analogues have been identified from marine sponge sources. acs.org
Table 1: Selected Bengamide Analogues from Marine Sources
| Bengamide Analogue | Marine Source Species |
| Bengamide A | Jaspis cf. coriacea, Jaspis carteri |
| Bengamide B | Jaspis cf. coriacea, Jaspis carteri |
| Bengamide C | Jaspis cf. coriacea |
| Bengamide D | Jaspis cf. coriacea |
| Bengamide E | Jaspis cf. coriacea |
| This compound | Jaspis cf. coriacea |
| Bengamide G | Jaspis carteri |
Terrestrial Microbial Sources
In a significant development, the bengamides were also discovered to be produced by a terrestrial bacterium, challenging the initial assumption of their exclusive marine origin.
In 2005, it was reported that the Gram-negative soil bacterium Myxococcus virescens is also a source of bengamides. acs.orgresearchgate.netnih.govacs.orgsunderland.ac.uk Subsequent studies confirmed the production of Bengamides E and F, along with their derivatives E' and F', by this terrestrial myxobacterium. nih.govacs.orgnih.govresearchgate.netdominican.edu This discovery marked a pivotal moment in the study of these compounds.
The isolation of identical natural products from two vastly different organisms—a marine sponge and a terrestrial bacterium—has profound implications for understanding natural product biosynthesis. This dual origin strongly suggests that the actual producer of the bengamides may be a symbiotic microorganism. nih.govnih.gov The presence of an end-chain isopropyl group in the bengamide structure, a feature characteristic of bacterial fatty acids, lent early support to this hypothesis. nih.govnih.gov It is now widely believed that the bengamides are the result of a symbiotic relationship between sponges and bacteria. nih.govacs.org The discovery of the bengamide biosynthetic gene cluster in Myxococcus virescens has provided definitive evidence for the bacterial origin of these compounds. acs.org
Structural Characterization and Stereochemical Aspects of Bengamides
Core Structural Scaffold and Distinctive Features
The fundamental structure of the bengamides, including Bengamide F, consists of a polyketide-derived side chain linked via an amide bond to a caprolactam ring. mdpi.commdpi.com This core scaffold is the basis for the diverse range of bengamide analogues discovered to date. nih.gov
A defining characteristic of the bengamide structure is its C-10 side chain, a product of polyketide synthesis. nih.gov In this compound, this side chain is specifically (E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methyl-dec-6-enamide. ontosight.ai This intricate arrangement features:
Four contiguous hydroxyl groups, contributing to the molecule's polarity and potential for hydrogen bonding. mdpi.com
A methoxy (B1213986) group at the C-2 position. ontosight.ai
An E-configured olefin (double bond) between C-6 and C-7. nih.gov
A methyl group at the C-8 position. ontosight.ai
The biosynthesis of this side chain is thought to involve the linkage of a diketide with a six-carbon unit derived from L-leucine. mdpi.comresearchgate.net The specific stereochemistry of the hydroxyl and methoxy groups is crucial for the biological activity of the bengamides. researchgate.net
The C-10 side chain is attached to an aminocaprolactam moiety. mdpi.commdpi.com In the case of this compound, this is a (3S)-1-methyl-2-oxoazepan-3-yl group. ontosight.ai This seven-membered lactam ring is derived from lysine. mdpi.comnih.gov A key feature of the aminocaprolactam in this compound is the presence of a methyl group on the ring's nitrogen atom. ontosight.ai
Structural Elucidation Methodologies
The determination of the complex structure of bengamides, including their absolute stereochemistry, has been a significant achievement in natural product chemistry, relying on a combination of advanced analytical techniques. acs.orgnih.gov
The initial structures of the bengamides were established through extensive spectroscopic analysis. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, has been instrumental in determining the connectivity of atoms and the relative stereochemistry of the molecule. nih.govnptel.ac.inyoutube.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, have been crucial in piecing together the complex spin systems within the polyketide chain and the caprolactam ring. researchgate.netnd.edu
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the exact molecular formula, which is a fundamental piece of information for structure elucidation. nptel.ac.ingoogle.com Fragmentation patterns observed in MS/MS experiments can offer further clues about the different components of the molecule. researchgate.net
Table 1: Spectroscopic Data for this compound Analogue
| Technique | Observed Features | Interpretation |
| 1H NMR | Complex multiplets in the aliphatic region, distinct olefinic proton signals, and a methoxy singlet. | Reveals the presence of the polyketide chain, the caprolactam ring, and the specific functional groups. |
| 13C NMR | Signals corresponding to carbonyl, olefinic, and oxygenated carbons. | Confirms the carbon skeleton and functional groups. |
| HRMS | Provides the exact mass and, consequently, the molecular formula. | Essential for confirming the elemental composition. |
| 2D NMR (COSY, HMBC) | Correlations between protons and carbons. | Establishes the connectivity of the entire molecule. |
Determining the absolute stereochemistry of the multiple chiral centers in bengamides is a challenging task. researchgate.net A key strategy employed is chiral derivatization. wikipedia.org This involves reacting the bengamide with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. researchgate.netlibretexts.org
These resulting diastereomers can be distinguished by NMR spectroscopy, as the different spatial arrangements of the chiral centers lead to observable differences in the chemical shifts of nearby protons. researchgate.netlibretexts.org By analyzing these differences, the absolute configuration of the stereocenters in the original molecule can be deduced. researchgate.net For the bengamides, this method was crucial in assigning the absolute stereochemistry of the hydroxyl groups in the polyketide side chain. researchgate.net
Classification of Bengamide Structural Subtypes (e.g., Type I, Type II Caprolactams)
The bengamide family is broadly classified into two main structural subtypes based on the nature of the caprolactam ring. mdpi.commdpi.comnih.gov
Type I Bengamides : These contain a hydroxylysine-derived caprolactam. This means there is a hydroxyl group on the caprolactam ring itself. This hydroxyl group can be further acylated with a lipid chain. mdpi.comnih.gov Examples include bengamides A, B, C, and D. mdpi.com
Type II Bengamides : These, including this compound, possess a lysine-derived caprolactam, which lacks the hydroxyl group on the ring. mdpi.commdpi.comnih.gov Other members of this subtype include bengamides E, E', and F'. mdpi.com
This classification provides a useful framework for understanding the structural diversity within the bengamide family and for structure-activity relationship studies.
Table 2: Classification of Bengamide Subtypes
| Subtype | Caprolactam Origin | Key Feature | Example Compounds |
| Type I | Hydroxylysine | Hydroxyl group on the caprolactam ring | Bengamide A, B, C, D |
| Type II | Lysine | No hydroxyl group on the caprolactam ring | Bengamide E, F , E', F' |
Specific Structural Features of this compound and its Relationship to Congeners (e.g., Bengamide E, E', F')
The bengamides are a family of natural products first isolated from marine sponges of the Jaspis genus. mdpi.com They are characterized by a core structure consisting of a polyketide-derived side chain linked to a caprolactam ring. mdpi.comresearchgate.net this compound, along with its close relatives Bengamide E, E', and F', belongs to the Type II class of bengamides, which are distinguished by a lysine-derived caprolactam moiety. mdpi.comresearchgate.net
The chemical structure of this compound is (E,2R,3R,4S,5R)-3,4,5-trihydroxy-2-methoxy-8-methyl-N-[(3S)-1-methyl-2-oxoazepan-3-yl]dec-6-enamide. ontosight.ai This intricate structure possesses several key features: a dec-6-enoic acid side chain with a specific (E)-alkene geometry, four contiguous stereocenters in the polyol segment, and a methylated caprolactam ring. ontosight.ai The absolute stereochemistry of the bengamides, including this compound, has been determined as 5R, 6S, 7R, 8R, and 10S. researchgate.netacs.org
The primary distinction between this compound and its congeners lies in the substitution on the caprolactam nitrogen and the length of the fatty acid side chain. Bengamide E is the N-demethylated analog of this compound. researchgate.net This single methyl group difference on the caprolactam nitrogen subtly alters the molecule's polarity and conformational flexibility.
Bengamides E' and F' introduce further structural variation within this subgroup. They possess a dec-6-enoic acid side chain, which is one methylene (B1212753) unit longer than the non-6-enoic acid side chain found in Bengamides E and F. researchgate.net Specifically, Bengamide E' is the N-demethylated analog with the longer dec-6-enoic acid chain, while this compound' is its N-methylated counterpart. nih.gov It is noteworthy that Bengamides E' and F' have been isolated as an inseparable mixture of diastereomers. mdpi.comnih.gov The configurations of these diastereomers are based on a biosynthetic analogy to the co-occurring Bengamide E. nih.gov
The structural relationships between these four bengamides are summarized in the table below.
| Compound | Caprolactam N-Substitution | Fatty Acid Side Chain |
| Bengamide E | H | (2R,3R,4S,5R,E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoic acid |
| This compound | CH₃ | (2R,3R,4S,5R,E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoic acid |
| Bengamide E' | H | (2R,3R,4S,5R,E)-3,4,5-trihydroxy-2-methoxy-8-methyldec-6-enoic acid researchgate.net |
| This compound' | CH₃ | (2R,3R,4S,5R,E)-3,4,5-trihydroxy-2-methoxy-8-methyldec-6-enoic acid researchgate.net |
These subtle structural modifications among this compound and its congeners have been shown to influence their biological activity, although a detailed discussion of their structure-activity relationships is beyond the scope of this section. The precise stereochemistry and the nature of the substituents on both the caprolactam ring and the polyketide side chain are crucial for their interaction with biological targets. nih.gov The isolation of these closely related analogs from both marine sponges and terrestrial myxobacteria, such as Myxococcus virescens, provides a fascinating insight into the biosynthesis and distribution of these complex natural products. mdpi.comnih.gov
Biosynthetic Pathways of Bengamides
Genetic Basis of Biosynthesis
The foundation for bengamide production is encoded within the genome of the producing organism, specifying the complex enzymatic machinery required for its synthesis.
The biosynthesis of bengamides is accomplished through a remarkable fusion of two major enzymatic systems: a Polyketide Synthase (PKS) and a Nonribosomal Peptide Synthetase (NRPS). This PKS/NRPS hybrid system is a modular assembly line that constructs the molecule in a stepwise fashion. The PKS component is responsible for assembling the carbon chain backbone from simple carboxylic acid precursors, while the NRPS module incorporates an amino acid, a defining feature of the bengamide structure. The discovery of this hybrid system was a pivotal moment in understanding the molecular logic behind bengamide formation.
The entire set of genes required for bengamide biosynthesis, known as the bengamide (ben) gene cluster, has been successfully identified and characterized in the terrestrial bacterium Myxococcus virescens. This cluster contains the genes encoding the large, multifunctional PKS and NRPS enzymes, as well as other proteins necessary for precursor supply and modification. The organization of the genes within the ben cluster provides a genetic blueprint, allowing researchers to correlate specific genes with their enzymatic functions in the biosynthetic pathway.
A summary of the key components of the bengamide gene cluster is presented below:
| Gene/Module | Encoded Function | Role in Biosynthesis |
| PKS Modules | Polyketide Synthase | Assembles the polyketide backbone of the bengamide molecule. |
| NRPS Module | Nonribosomal Peptide Synthetase | Incorporates the L-lysine residue. |
| Acyltransferase (AT) | Loading Module | Selects and loads the starter and extender units. |
| Ketosynthase (KS) | Condensation Domain | Catalyzes the carbon-carbon bond formation. |
| Acyl Carrier Protein (ACP) | Carrier Domain | Tethers the growing polyketide chain. |
| Thioesterase (TE) | Release Domain | Catalyzes the release of the final product. |
Proposed Biosynthetic Steps
The synthesis of the bengamide molecule is a highly ordered and sequential process, with each step being catalyzed by a specific domain within the PKS/NRPS enzymatic complex.
The biosynthetic assembly line is set in motion with the incorporation of a specific starter unit, typically isobutyryl-CoA. This initiator molecule is loaded onto the first module of the PKS, marking the beginning of the polyketide chain elongation. The selection of isobutyryl-CoA is a highly specific process, ensuring the correct chemical foundation for the final bengamide structure.
Following the initiation step, the PKS modules proceed to sequentially add extender units to the growing polyketide chain. These extender units are primarily malonyl-CoA and, uniquely, glycolate (B3277807). The incorporation of glycolate is a less common feature in PKS pathways and contributes to the distinct chemical properties of the bengamides. Each PKS module catalyzes a cycle of condensation and modification reactions to extend the chain by two carbon atoms.
The final key step in the formation of the bengamide core structure involves the NRPS module. This module specifically recognizes and activates the amino acid L-lysine. The activated L-lysine is then covalently attached to the completed polyketide chain. Subsequently, the NRPS module catalyzes an intramolecular cyclization reaction, where the side chain of the L-lysine residue attacks the polyketide chain, forming the characteristic six-membered caprolactam ring. This cyclization event also serves to release the mature bengamide molecule from the enzymatic assembly line.
Post-Polyketide/Peptide Modifications
The biosynthesis of bengamides is a complex process orchestrated by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. acs.orgmdpi.com Following the assembly of the core polyketide and peptide components, a series of crucial modifications take place to yield the final, biologically active bengamide. These post-PKS/NRPS modifications include:
Reductions: The polyketide chain undergoes reductive steps to create the characteristic hydroxyl groups.
O-Methylation: A key modification is the methylation of the hydroxyl group at the C-2 position of the polyketide chain, a feature of Bengamide F. ontosight.aimdpi.com
N-Methylation: In the case of this compound, the caprolactam ring is N-methylated. ontosight.aimdpi.com This is a common variation among the bengamide family. acs.org
Lactamization: The linear lysine-containing precursor undergoes cyclization to form the characteristic caprolactam ring. mdpi.com
These modifications are essential for the final structure and, consequently, the biological activity of the bengamides.
Mechanisms of Self-Resistance in Producer Organisms
The bengamides are potent inhibitors of methionine aminopeptidases (MetAPs), enzymes crucial for protein maturation in a wide range of organisms. researchgate.netacs.org This raises an important question: how do the producing organisms, such as the myxobacterium Myxococcus virescens, avoid self-poisoning?
Research has revealed that these organisms possess a remarkable self-resistance mechanism. researchgate.netnih.gov Myxococcus virescens encodes for two MetAP variants, MetAP1a and MetAP1b. mdpi.comnih.gov Sequence analysis of these enzymes has identified a key amino acid substitution at position 154. researchgate.netmdpi.com While most prokaryotic and eukaryotic MetAPs have a cysteine or alanine (B10760859) residue at this position, the MetAPs from Myxococcus virescens possess a leucine. researchgate.netmdpi.com This seemingly minor change is believed to confer resistance to the bengamides they produce, allowing them to carry out essential cellular functions without being inhibited by their own secondary metabolites. researchgate.netmdpi.comnih.gov
Prospects for Biosynthetic Engineering of Bengamides and Analogues
The discovery of the bengamide biosynthetic gene cluster in Myxococcus virescens has opened up exciting possibilities for biosynthetic engineering. nih.govnih.gov By understanding and manipulating the genes responsible for bengamide production, scientists can aim to:
Generate Novel Analogues: Modifying the PKS and NRPS modules, as well as the tailoring enzymes responsible for post-PKS/NRPS modifications, could lead to the creation of a diverse library of new bengamide analogues. nih.govnih.gov These analogues could possess improved potency, selectivity, or pharmacokinetic properties. mdpi.com
Improve Production Yields: The entire bengamide gene cluster has been successfully transferred into a more genetically tractable and robust host, Myxococcus xanthus. acs.org This heterologous expression system has the potential to significantly increase the production yields of bengamides and their engineered derivatives, facilitating further research and development. acs.org
Elucidate Structure-Activity Relationships: The ability to generate a wide range of analogues through biosynthetic engineering provides a powerful tool for dissecting the structure-activity relationships of the bengamides. nih.gov By systematically altering different parts of the molecule, researchers can pinpoint the structural features that are critical for their biological activity. researchgate.net
The biosynthetic engineering of bengamides holds immense promise for the development of new therapeutic agents and research tools. nih.govnih.gov The ability to harness and modify the natural biosynthetic machinery of these fascinating compounds will undoubtedly continue to drive innovation in the field of natural product chemistry and drug discovery.
Chemical Synthesis and Analogues of Bengamides
Total Synthesis Methodologies
The total synthesis of bengamides, including Bengamide F, presents a formidable challenge due to the presence of multiple stereocenters and functional groups. ontosight.ai Over the years, numerous research groups have developed innovative and efficient synthetic routes to access these complex natural products.
Development of Convergent and Stereoselective Synthetic Routes
A key strategy in the synthesis of bengamides is the adoption of a convergent approach. capes.gov.brnih.gov This involves the separate synthesis of the two main fragments of the molecule—the polyketide side chain and the caprolactam ring—which are then coupled in a later step. nih.govnih.gov This approach allows for greater flexibility and efficiency, enabling the synthesis of various analogues by modifying either fragment. nih.govmdpi.com
Stereoselectivity is a critical aspect of bengamide synthesis, given the multiple chiral centers in the polyketide chain. ontosight.ai Researchers have employed various stereoselective reactions, such as asymmetric aldol (B89426) condensations, to control the stereochemistry of the hydroxyl and methyl groups. capes.gov.brresearchgate.net The use of chiral auxiliaries and catalysts has been instrumental in achieving high levels of stereocontrol. capes.gov.br One notable approach involves the use of a common polyol thioester intermediate, which can be elaborated to access different bengamides. capes.gov.br
Key Reactions and Strategies
Several key chemical reactions and strategies are central to the successful total synthesis of this compound and its congeners.
Amide Coupling: The formation of the amide bond between the polyketide carboxylic acid and the aminocaprolactam is a crucial final step in many synthetic routes. nih.govacs.org Various coupling reagents have been employed to facilitate this reaction, with microwave irradiation being shown to be an effective method for improving reaction times and yields. nih.govrsc.org
Olefination: The creation of the (E)-configured double bond in the polyketide chain is another important transformation. acs.org One successful strategy utilizes a gem-dichromium reagent for an (E)-selective olefination of an aldehyde intermediate. acs.org
Chemoenzymatic Approaches: Chemoenzymatic methods have also been successfully applied to the synthesis of bengamides. acs.orgmdpi.com These approaches leverage the high stereoselectivity of enzymes for certain transformations. For instance, a chemoenzymatic desymmetrization of a bio-based starting material has been used as a key step in the synthesis of a bengamide epimer. mdpi.comresearchgate.net This strategy can provide access to enantiomerically pure building blocks that are otherwise difficult to synthesize. researchgate.net Another chemoenzymatic total synthesis of ent-bengamide E has been reported, highlighting the utility of this approach. mdpi.com
Synthesis of Specific this compound Analogues and Epimers
The synthesis of analogues and epimers of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand the structural requirements for biological activity. mdpi.com By systematically modifying different parts of the bengamide scaffold, researchers can identify key functional groups and stereochemical features that are essential for their therapeutic effects. nih.gov
The synthesis of various epimers of bengamides has been reported, including modifications at the C-2', C-4, and C-5' positions. nih.govmdpi.com For example, the synthesis of 4-epi-Bengamide E has been achieved, and the chemical elaboration of an intermediate in this synthesis could potentially lead to an epimer of this compound. mdpi.com The synthesis of diastereoisomeric bengamide analogues has been accomplished starting from D-glycero-D-gulo-heptonic acid γ-lactone and various amino acids. nih.govrsc.org These studies have revealed that the configuration at the C-2' position of the lactam ring can be critical for cytotoxic activity. nih.govrsc.org
Semisynthesis from Natural Precursors
Semisynthesis, which involves the chemical modification of a naturally occurring precursor, provides an alternative route to bengamide analogues. This approach can be particularly advantageous when the natural precursor is readily available from fermentation or isolation. mdpi.comacs.org
For instance, bengamide analogues have been prepared by the semisynthesis of microbially produced bengamides. acs.org Natural bengamide E' has been used as a starting material for the preparation of analogues through N-alkylation of its per-acetylated derivative. mdpi.com This strategy allows for the rapid generation of a series of analogues with modifications at the caprolactam nitrogen. mdpi.com
Generation of Diversity-Oriented Libraries of Bengamide Analogues
To explore the chemical space around the bengamide scaffold more broadly, diversity-oriented synthesis (DOS) has been employed to generate libraries of analogues. capes.gov.brnih.govtandfonline.com DOS aims to create a collection of structurally diverse molecules from a common starting material or intermediate. researchgate.net
The convergent nature of many bengamide syntheses is well-suited for the creation of such libraries. mdpi.comresearchgate.net By preparing a set of diverse polyketide fragments and a variety of caprolactam building blocks, a large number of bengamide analogues can be generated through combinatorial coupling. tandfonline.com This approach has been instrumental in the discovery of new bengamide derivatives with improved biological properties. acs.org For example, a multicomponent reaction-based approach has been developed to allow for the easy introduction of diverse side chains, facilitating the exploration of stereochemical diversity. mdpi.com The use of commercially available alkynes in the synthesis of the polyketide chain further simplifies the generation of a diversity-oriented library of analogs. researchgate.net
Structure Activity Relationship Sar Studies of Bengamides
Impact of Polyketide Chain Modifications
The polyketide portion of the bengamide molecule is characterized by a C-10 side chain with multiple hydroxyl groups and a terminal olefin. mdpi.com SAR studies have revealed that this part of the structure is critical for the biological activity, and even minor changes can lead to a significant loss of potency. nih.govresearchgate.net The hydroxyl groups and their specific stereochemistry are thought to be essential for coordinating with metal ions in the active site of their biological target, methionine aminopeptidases (MetAPs). mdpi.com
Role of Hydroxyl Groups and Stereochemistry
The precise arrangement of the hydroxyl groups at positions C-3, C-4, and C-5, along with the methoxy (B1213986) group at C-2, is fundamental to the bengamides' biological function. mdpi.comresearchgate.net Research has demonstrated that any alteration to the configuration or constitution of this polyol system results in a near-complete loss of cytotoxic activity. mdpi.comresearchgate.net
Key findings from SAR studies include:
Stereochemistry is Crucial: The natural 5R, 6S, 7R, 8R, 10S configuration of the polyketide chain is essential for potent bioactivity. acs.orgnih.gov
Epimerization Leads to Inactivity: Synthesis and biological evaluation of various epimers, such as 2-epi-, 3,4-epi-, and 2,3-epi-bengamide E, have shown that these stereoisomers are significantly less active than the natural compound. mdpi.commdpi.com This highlights the stringent stereochemical requirements for interaction with the target enzyme.
Enantiomers are Inactive: The enantiomer of natural bengamide E was also prepared and found to be biologically inactive, further emphasizing the importance of the natural stereoconfiguration. mdpi.comresearchgate.net
Hydroxyl Groups are Indispensable: The triol system is believed to coordinate with the dinuclear metal center in the active site of MetAPs. mdpi.com Modifications or removal of these hydroxyl groups are not well-tolerated.
Table 1: Impact of Polyketide Stereochemistry on Bengamide Activity
| Compound | Modification | Biological Activity | Reference |
| Bengamide E | Natural Stereochemistry | Potent | mdpi.com |
| 2-epi-Bengamide E | Inversion of stereocenter at C-2 | Loss of activity | mdpi.com |
| 3,4-epi-Bengamide E | Inversion of stereocenters at C-3 and C-4 | Loss of activity | mdpi.com |
| 2,3-epi-Bengamide E | Inversion of stereocenters at C-2 and C-3 | Loss of activity | mdpi.com |
| ent-Bengamide E | Enantiomer of natural product | Inactive | mdpi.com |
Influence of Terminal Olefinic Substituents (e.g., Isopropyl vs. tert-Butyl)
The terminal end of the polyketide chain features a disubstituted E-olefin, typically with an isopropyl group in natural bengamides like Bengamide F. mdpi.com This region of the molecule interacts with a hydrophobic pocket in the active site of MetAPs. mdpi.com SAR studies have shown that modifications to this substituent can be tolerated and, in some cases, can even enhance activity or improve synthetic accessibility.
Key findings include:
Hydrophobic Interaction: The terminal alkyl group fits into a hydrophobic pocket (P1) of the MetAP active site. mdpi.com
tert-Butyl Substitution: Replacing the natural isopropyl group with a tert-butyl group is a common and often beneficial modification. acs.org This change was found to have little effect on the potent in vitro activity and significantly improved the yields in synthetic olefination reactions. acs.orgacs.org The synthetic analogue LAF389, which incorporates a tert-butyl group, demonstrated potent antitumor activity and was advanced to clinical trials. acs.orgacs.orgtandfonline.com
Other Alkyl Groups: The exploration of other substituents at this position has been a key area of research to optimize the pharmacological properties of bengamide analogues. researchgate.net
Table 2: Effect of Terminal Olefinic Substituent on Activity
| Compound | Terminal Substituent | Key Finding | Reference |
| Bengamide B | Isopropyl | Natural, potent activity | acs.org |
| LAF389 (analogue) | tert-Butyl | Maintained high potency, improved synthetic yield | acs.orgacs.org |
| Various Analogues | Other alkyl groups | Importance of this position for antiproliferative activity demonstrated | researchgate.net |
Significance of the Aminocaprolactam Moiety
The aminocaprolactam moiety is the other major structural component of the bengamides and is linked to the polyketide chain via an amide bond. mdpi.com This part of the molecule is situated in a more solvent-exposed region of the MetAP active site, making it more amenable to modification compared to the polyketide chain. mdpi.com These modifications have been crucial in developing analogues with improved properties.
Effects of N-Methylation and Acylation
Natural bengamides exhibit variations in the substitution on the caprolactam ring, including methylation of the amide nitrogen and acylation of a hydroxyl group.
Key findings include:
N-Methylation: Comparison between bengamides with a free amide nitrogen (like Bengamide E) and those with a methylated nitrogen (like this compound) shows that this modification has little effect on in vitro potency. researchgate.netnih.gov For instance, Bengamides A and B (N-methylated) show similar potent activity to their non-methylated counterparts. nih.gov
Acylation: The presence of a lipophilic ester on the caprolactam ring, as seen in Bengamides A and B, dramatically increases in vitro potency by over 100-fold compared to non-esterified versions like Bengamides E and Z. mdpi.comnih.gov This is likely due to increased membrane permeability and cellular uptake. acs.orgnih.gov The ester is often hydrolyzed intracellularly to the active alcohol form. acs.org For example, Bengamide B is thought to be a prodrug that is converted to the active Bengamide Z inside the cell. mdpi.com
Table 3: Influence of N-Methylation and Acylation on Bengamide Potency
| Compound | N-Methylation | Acylation | In Vitro Potency (vs. MDA-MB-435) | Reference |
| Bengamide A | No | Yes (Myristoyl ester) | 1-2 nM | nih.gov |
| Bengamide B | Yes | Yes (Myristoyl ester) | 1-2 nM | nih.gov |
| Bengamide E | No | No | >100-fold less potent than A/B | mdpi.com |
| This compound | Yes | No | >100-fold less potent than A/B | mdpi.com |
| Bengamide Z | No | No (Alcohol) | >100-fold less potent than A/B | mdpi.com |
Modifications of the Caprolactam Ring (e.g., Ring-opened Analogues)
While the seven-membered caprolactam ring was initially thought to be essential, subsequent research has shown that this is not strictly the case.
Key findings include:
Ring-Opened Analogues: Synthetic analogues where the caprolactam ring is opened and replaced with a linear peptide chain have been created. mdpi.comresearchgate.net Surprisingly, some of these ring-opened analogues not only retained but in some cases exhibited even more potent antitumor activity against human breast carcinoma cells. mdpi.comnih.gov This discovery opened up new avenues for simplifying the bengamide structure while maintaining or improving efficacy. researchgate.netresearchgate.net
Structural Simplification: These findings suggest that the rigid seven-membered ring is not an absolute requirement for activity, potentially allowing for the design of simpler, more synthetically accessible analogues with improved aqueous solubility. researchgate.netresearchgate.net The analogue identified as compound 172 in one study was among the most potent antitumor compounds discovered. mdpi.com
Chirality at Caprolactam Carbons (e.g., C-2', C-5')
The stereochemistry of the carbons within the caprolactam ring also plays a role in the biological activity of bengamides.
Key findings include:
C-5' Chirality: In the development of the clinical candidate LAF389, analogues were synthesized with the opposite configuration at the C-5' position of the caprolactam ring compared to the natural bengamides. mdpi.com These analogues, which also featured a tert-butyl group, showed impressive in vitro and in vivo antitumor activity. mdpi.com
C-2' Chirality: The 2'-epimer of bengamide E was synthesized and showed more potent cytotoxicity against several cancer cell lines compared to the natural stereoisomer. mdpi.com This indicates that, unlike the polyketide chain, modifications to the stereochemistry of the caprolactam moiety can be beneficial for activity.
Correlation of Structural Features with Biological Potency Across the Bengamide Class
The extensive research into the bengamide family, driven by their potent biological activities, has led to the synthesis and evaluation of numerous natural and synthetic analogues. mdpi.com These efforts have established a detailed understanding of the structure-activity relationships (SAR) within this class, revealing critical roles for three main structural domains: the polyketide chain, the caprolactam ring, and the terminal olefin "cap" group. mdpi.comnih.govresearchgate.net
The Invariant Polyketide Backbone
A consistent finding across numerous studies is the essential nature of the polyketide fragment for the biological activity of bengamides. nih.govresearchgate.net Both the specific arrangement of hydroxyl groups and the stereochemistry of the chiral centers along this chain are critical. mdpi.com Any modifications, such as the epimerization at positions C2, C3, or C4, or altering the hydroxyl groups, have been shown to result in a significant or complete loss of antitumor activity. nih.gov This suggests that the polyketide chain acts as a precise scaffold, likely responsible for key binding interactions with the molecular target, the methionine aminopeptidases (MetAPs). mdpi.comacs.org The 5R,6S,7R,8R,10S configuration is considered a fundamental requirement for the potency of these compounds. acs.org
The Modifiable Caprolactam Moiety
In contrast to the rigid requirements of the polyketide core, the caprolactam fragment offers significant opportunities for modification to enhance biological properties. nih.govresearchgate.net The nature of the substituent on the caprolactam ring is one of the most significant determinants of potency, leading to the classification of bengamides into different types. acs.org
Bengamides are broadly categorized based on their caprolactam substitution:
Type I: Possess a hydroxylysine-derived caprolactam with a lipophilic ester chain (e.g., Bengamides A, B, M, O). acs.orgmdpi.com
Type II: Contain a lysine-derived caprolactam without the hydroxyl group (e.g., Bengamides E, F, P). acs.orgmdpi.com
| Compound | Caprolactam Type | Characteristic Feature | IC₅₀ (nM) |
|---|---|---|---|
| Bengamide A | Type I | Myristoyl Ester, N-Me | 1.0 |
| Bengamide B | Type I | Myristoyl Ester | 2.0 |
| Bengamide E | Type II | No Ester | 3300 |
| This compound | Type II | No Ester, N-Me | 1500 |
| Bengamide M | Type I | Lauroyl Ester | 1.0 |
| Bengamide O | Type I | Palmitoyl Ester | 1.0 |
| Bengamide P | Type II | No Ester, C13-OH | >3300 |
| Bengamide Z | Type I | Stearoyl Ester | 1.0 |
Data sourced from Crews et al. as cited in mdpi.com. The table illustrates the dramatic increase in potency for Type I bengamides bearing a fatty acid ester.
Further modifications to this part of the molecule have yielded important insights:
Ester Group Modification: Replacing the myristate ester of Bengamide B with other groups led to the development of analogues with improved properties. mdpi.com The synthetic analogue LAF389, for example, which incorporates a tert-butyl group on the olefin and a modified ester, was developed to have greater water solubility while maintaining high potency, eventually entering clinical trials. nih.govacs.org Another analogue, where the myristate ester was replaced by a cyclohexane (B81311) carboxylic ester, was found to be the most potent in a specific series. mdpi.com
Lactam Ring Stereochemistry: Surprisingly, altering the stereochemistry of the caprolactam moiety can be beneficial. The 2'-epimer of Bengamide E, for instance, showed more potent cytotoxicity against several cancer cell lines compared to the natural configuration. nih.gov
Ring Size and Opening: While modifications are tolerated, the seven-membered caprolactam ring appears generally favorable. Analogues with a six-membered ring typically displayed lower antitumor activity. nih.gov However, some ring-opened bengamide derivatives have shown potent inhibitory activity, suggesting the cyclic structure may not be absolutely essential for antiproliferative effects. researchgate.netresearchgate.net
The Terminal Olefin "Cap" Group
The substituent at the terminal olefinic position (the "cap" group) also plays an important role in modulating biological potency. mdpi.comnih.govresearchgate.net This was a key area of focus in the development of the clinical candidate LAF389, where the natural isopropyl group of the bengamide E/F scaffold was replaced with a tert-butyl group. acs.org This single modification, combined with changes to the ester moiety, contributed to an improved pharmacological profile. acs.orgresearchgate.net This indicates that the size and nature of this hydrophobic group are significant for optimizing activity.
Molecular and Cellular Mechanisms of Action of Bengamides
Methionine Aminopeptidase (MetAP) Inhibition
Bengamides have been identified as potent inhibitors of methionine aminopeptidases (MetAPs), a class of enzymes crucial for protein maturation. mdpi.comnih.gov This inhibition is a cornerstone of their mechanism of action and is responsible for many of their cellular effects.
Targeting of Human MetAP1 and MetAP2 Isozymes
Research has demonstrated that bengamides target the two known human isoforms of methionine aminopeptidase: MetAP1 and MetAP2. mdpi.com A synthetic analogue, LAF389, which is closely related to the bengamide family, was shown to directly inhibit both MetAP1 and MetAP2. korea.ac.krnih.gov This lack of selectivity for a specific isozyme is a characteristic feature of many members of the bengamide class. mdpi.com The concurrent inhibition of both MetAP1 and MetAP2 is believed to contribute significantly to the broad cytotoxic activity observed for these compounds. korea.ac.kr While some natural products show selectivity for one isozyme over the other, compounds like Bengamide A inhibit both with similar potency. nih.gov
Inhibitory Activity of Bengamides Against Human MetAP Isozymes
| Compound | Target | IC₅₀ (nM) | Notes |
| Bengamide A | MetAP1 | 130 | Non-selective inhibitor. |
| MetAP2 | 130 | ||
| LAF389 | MetAP1 | 100 | Synthetic bengamide analogue. |
| MetAP2 | 100 | ||
| Bengamide O | MetAP1 | 180 | Shows selectivity for MetAP1. |
| MetAP2 | >10000 | ||
| Fumagillin | MetAP1 | >100000 | Reference compound, selective for MetAP2. |
| MetAP2 | 0.8 |
Data sourced from scientific literature, primarily focusing on comparative analyses of MetAP inhibitors. nih.gov
Structural Basis of Enzyme-Inhibitor Interactions (X-ray Crystallography)
The structural basis for the inhibition of MetAPs by bengamides has been elucidated through X-ray crystallography studies. nih.govresearchgate.net These studies reveal that bengamides bind to the active site of the enzyme in a manner that mimics a peptide substrate. korea.ac.krnih.gov
A high-resolution crystal structure of human MetAP2 in complex with a bengamide analogue demonstrated several key interactions:
Metal Coordination: The active site of MetAP contains a critical dinuclear metal center, typically cobalt. Three hydroxyl groups on the polyketide side chain of the bengamide inhibitor directly coordinate with this di-cobalt center, playing a crucial role in the inhibitory activity. korea.ac.krnih.gov
Hydrophobic and Hydrophilic Interactions: The inhibitor orients itself within the enzyme's active site pockets. A t-butylalkene substituent on one side of the molecule occupies a hydrophobic pocket (P1), while the caprolactam ring on the other side interacts with a more hydrophilic, solvent-exposed pocket (P2). mdpi.comnih.gov
These detailed structural analyses provide a clear understanding of how bengamides occupy the active site and block enzyme function, offering a foundation for the design of more potent and selective inhibitors. nih.gov
Consequences of MetAP Inhibition on Protein N-Terminal Processing
Methionine aminopeptidases function to cleave the initiator methionine from newly synthesized proteins, a critical step in protein maturation. Inhibition of these enzymes by bengamides directly interferes with this process. A proteomics-based approach using a synthetic bengamide analogue, LAF389, demonstrated this effect clearly. nih.gov Treatment of cells with the compound led to the retention of the N-terminal methionine on a subset of proteins, with the protein 14-3-3γ being a well-documented example. korea.ac.krnih.gov This alteration in N-terminal processing was also observed when MetAP2 expression was suppressed using short interfering RNA (siRNA), confirming that the effect is a direct consequence of MetAP inhibition. nih.gov
Impact on Proto-oncogene c-Src Activity and Cellular Distribution
The inhibition of MetAPs by bengamides has significant downstream consequences for cellular signaling, notably affecting the proto-oncogene c-Src. mdpi.com The c-Src protein is a substrate for both MetAP1 and MetAP2, and its proper N-terminal processing is crucial for its function and localization. mdpi.com Inhibition of MetAPs by compounds such as Bengamide A disrupts the normal processing of c-Src. nih.gov This interference hampers the N-myristoylation of the protein, a key lipid modification. nih.gov The consequences of this are a significant alteration in the subcellular distribution of c-Src and a marked decrease in its tyrosine kinase activity, which ultimately contributes to a delay in cell cycle progression. mdpi.comnih.gov
Nuclear Factor-κB (NF-κB) Pathway Modulation
In addition to their well-established role as MetAP inhibitors, bengamides have been shown to modulate the Nuclear Factor-κB (NF-κB) signaling pathway.
Modulation of Pro-inflammatory Cytokine Expression (e.g., TNFα, IL-6, MCP-1)
Bengamides have been identified as a novel class of immune-modulating agents, primarily through their ability to inhibit the nuclear factor-κB (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. frontiersin.orgmdpi.com
Research on Bengamide A and Bengamide B has demonstrated their potent inhibitory effects on NF-κB, with IC50 values of 80 nM and 90 nM, respectively, in RAW264.7 macrophage immune cells, without showing cytotoxicity. nih.gov This inhibition of NF-κB activity directly translates to a reduction in the expression of key pro-inflammatory cytokines. Specifically, treatment with Bengamide A and B was shown to decrease the lipopolysaccharide (LPS)-induced expression of Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov This suggests that the anti-inflammatory properties of bengamides are mediated by their regulation of the NF-κB pathway, which in turn suppresses the production of these critical inflammatory signaling molecules. nih.govnih.gov
| Compound | Target Pathway | Effect | Affected Cytokines | Reference |
|---|---|---|---|---|
| Bengamide A | NF-κB | Potent Inhibition (IC50 = 80 nM) | Reduced expression of TNFα, IL-6, MCP-1 | nih.gov |
| Bengamide B | NF-κB | Potent Inhibition (IC50 = 90 nM) | Reduced expression of TNFα, IL-6, MCP-1 | nih.gov |
Regulation of Cell Cycle Progression
A significant mechanism contributing to the antitumor effect of bengamides is their ability to disrupt the normal progression of the cell cycle. Biological evaluations have shown that bengamides can arrest cells at both the G0/G1 and G2/M phases of the cell cycle. nih.govmdpi.com Studies involving the synthetic analogue Bengamide II confirmed this dual-phase arrest in lung cancer cell lines. ugr.esnih.govresearchgate.net This halt in cell cycle progression prevents cancer cells from dividing and proliferating, ultimately contributing to the compound's antiproliferative activity. mdpi.comugr.es
Induction of Programmed Cell Death Pathways
The cell cycle arrest induced by bengamides is a precursor to the activation of programmed cell death. nih.gov This process is a critical component of their anticancer activity, eliminating malignant cells through controlled, non-inflammatory pathways.
The arrest of the cell cycle by bengamides consequently leads to the induction of apoptosis. nih.gov Research on the analogue Bengamide II has provided specific insights into this process. Treatment with Bengamide II was directly associated with the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net The activation of caspase-3 leads to the cleavage of various cellular proteins, culminating in the characteristic fragmentation of DNA, another hallmark of apoptosis. nih.govresearchgate.net
In addition to apoptosis, bengamides also induce autophagy, another form of programmed cell death. The mechanism of action for the analogue Bengamide II involves an increase in the expression of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the production of acidic vesicles. ugr.esnih.govresearchgate.net The conversion of LC3-I to the lipidated form, LC3-II, and its subsequent localization to autophagosome membranes is a key indicator of autophagy activation. The formation of acidic vesicles is consistent with the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular components are degraded.
| Pathway | Key Markers | Observed Effect (Bengamide II) | Reference |
|---|---|---|---|
| Apoptosis | Caspase-3 Activation, DNA Fragmentation | Activation and fragmentation observed | nih.govresearchgate.net |
| Autophagy | LC3-II Expression, Acidic Vesicle Production | Increased expression and production observed | ugr.esnih.gov |
Antiangiogenic Effects (e.g., Reduction of VEGFA Expression)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The bengamide class of compounds possesses antiangiogenic properties, which are linked to their inhibition of MetAP2. acs.orgaacrjournals.org Studies on the analogue Bengamide II have demonstrated that its mechanism of action includes the reduction of Vascular Endothelial Growth Factor A (VEGFA) expression. nih.govresearchgate.net VEGFA is a potent signaling protein that stimulates angiogenesis. By reducing its expression, bengamides can inhibit the formation of new blood vessels, thereby starving tumors of the nutrients and oxygen required for their growth. ugr.esnih.gov
Interaction with Bacterial Proteases (e.g., Staphylococcus aureus ClpP)
While the primary mechanism of action for bengamides is the inhibition of methionine aminopeptidases (MetAPs), emerging research on bengamide analogues suggests a potential interaction with other crucial bacterial enzymes, including the caseinolytic protease P (ClpP) in Staphylococcus aureus. nih.gov ClpP is a highly conserved serine protease that plays a pivotal role in bacterial protein homeostasis, stress response, and virulence. frontiersin.orgnih.govasm.orgacs.org In S. aureus, ClpP is integral to degrading misfolded or damaged proteins and is involved in the regulation of virulence factor expression. nih.govasm.orgacs.org
Studies involving synthetic ring-opened bengamide analogues have provided initial insights into a possible relationship with S. aureus ClpP. These analogues were tested against a panel of S. aureus strains, including a clpP mutant strain (ΔclpP) and a strain overexpressing clpP (OEclpP). nih.gov The inclusion of these specific strains in biological evaluations points towards an investigation of the role of ClpP in the antibacterial activity of these bengamide-related compounds.
The ATP-dependent Clp protease is a key regulator of virulence in S. aureus. The proteolytic subunit, ClpP, forms a barrel-shaped complex where protein degradation occurs. frontiersin.org Its activity is essential for the bacterium's ability to respond to stress and establish infection. acs.org Therefore, compounds that can modulate ClpP activity are of significant interest as potential antibacterial agents.
Although direct studies detailing the specific interaction of Bengamide F with S. aureus ClpP are not yet prevalent in the scientific literature, the investigation of its analogues against ClpP-modified strains suggests that this protease is a protein of interest for the broader bengamide class of molecules. Further research is necessary to elucidate the precise nature of this interaction, whether it involves direct inhibition or activation of ClpP, and to determine the specific molecular determinants of such activity for this compound itself.
Below is a summary of the key proteins and their functions discussed in this section.
| Compound/Protein Name | Function |
| This compound | A natural product with known activity as a methionine aminopeptidase inhibitor; its interaction with bacterial proteases is a subject of ongoing investigation. |
| Staphylococcus aureus ClpP | The proteolytic subunit of the ATP-dependent Clp protease, crucial for protein homeostasis, stress response, and virulence in S. aureus. frontiersin.orgnih.govasm.orgacs.org |
| Methionine aminopeptidases (MetAPs) | Enzymes responsible for the removal of the N-terminal methionine from newly synthesized proteins; the primary target of bengamides. nih.gov |
Preclinical Biological Activities of Bengamides and Analogues
Antiproliferative Activity in in vitro Cell Line Models
Bengamides have shown potent antiproliferative effects across a variety of cancer cell lines. researchgate.net Their mechanism of action involves the inhibition of both type 1 and type 2 human methionine aminopeptidases (MetAP1 and MetAP2). nih.gov This inhibition disrupts the normal processing of newly synthesized proteins, leading to cell cycle arrest and apoptosis. mdpi.comugr.es The antiproliferative activity of bengamides can vary significantly based on the specific analogue and the cancer cell line being tested.
Evaluation against Colon Cancer Cells
Bengamide F and its analogues have been evaluated for their efficacy against colon cancer. For instance, a study investigating two potent bengamide analogues, Ben I and Ben V, demonstrated a significant decrease in the proliferation of human and mouse colon cancer cell lines. mdpi.comugr.es These analogues were found to induce cell cycle alterations and exhibited a greater antiproliferative effect on tumor cells compared to normal cells. mdpi.com In one study, a bengamide analogue showed an IC50 value against the HCT-116 human colon tumor cell line in the nanomolar range. nih.gov Another analogue, Ben V, displayed potent activity against T84 and SW480 colon cancer cell lines. nih.gov
Table 1: In vitro Antiproliferative Activity of Bengamide Analogues against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Analogue 36 | HCT116 | 2.5 |
| Analogue 39 | HCT116 | 1.8 |
| Analogue 28 | T84 | 0.28 µM |
| Analogue 28 | SW480 | 0.23 µM |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Investigations in Lung Cancer Models
The potential of bengamides in treating lung cancer has also been explored. A chemically synthesized bengamide analogue, Bengamide II, demonstrated potent antiproliferative activity in both 2D and 3D models of non-small-cell lung cancer (NSCLC). ugr.esresearchgate.net Treatment with Bengamide II led to G2/M and G0/G1 cell cycle arrest and a decrease in the proliferation marker Ki67. ugr.es Furthermore, the analogue induced autophagy and apoptosis in lung cancer cells. ugr.es The IC50 value for a bengamide analogue against the A549 non-small-cell lung cancer cell line was reported to be in the nanomolar range. nih.gov
Table 2: In vitro Antiproliferative Activity of a Bengamide Analogue against a Lung Cancer Cell Line
| Compound | Cell Line | IC50 (nM) |
| Analogue 36 | A549 | 1.9 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Studies in Breast Cancer and Melanoma Models
Bengamides have shown significant cytotoxic effects against breast cancer and melanoma cell lines. researchgate.net Preliminary biological evaluations revealed that bengamides exhibit cytotoxicities in the nanomolar to low micromolar range against human breast MDA-MB-435 carcinoma cells. mdpi.com This activity is associated with cell cycle arrest at both the G0/G1 and G2/M phases, ultimately leading to apoptosis. mdpi.com For instance, bengamide B demonstrated potent growth inhibition in the NCI 60 human tumor cell line panel, including the MDA-MB-435 human breast cancer xenograft, at low nanomolar concentrations. researchgate.net
In melanoma, a synthetic bengamide derivative, benzLAF389, has shown nanomolar cellular potency and in vivo antitumor efficacy in a mouse model. acs.orgnih.gov Additionally, the efficacy of modified bengamides was tested in a murine animal model with early-stage B16 melanoma, showing significant, albeit moderate, anti-melanoma activity. mdpi.com
Table 3: In vitro Antiproliferative Activity of Bengamides against Breast Cancer and Melanoma Cell Lines
| Compound | Cell Line | IC50 |
| Bengamide A | MDA-MB-435 | 1.0 nM - 3.3 µM mdpi.com |
| Bengamide B | MDA-MB-435 | 1.0 nM - 3.3 µM mdpi.com |
| Bengamide E | MDA-MB-435 | 1.0 nM - 3.3 µM mdpi.com |
| This compound | MDA-MB-435 | 1.0 nM - 3.3 µM mdpi.com |
| Analogue 36 | B16-F10 (Mouse Melanoma) | 1.9 nM nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
in vivo Efficacy in Murine Tumor Models (e.g., Xenografts)
The in vivo antitumor potential of bengamides has been evaluated in various murine tumor models. researchgate.net A synthetic bengamide analogue, LAF389, underwent a phase I clinical trial for advanced cancer, although it was discontinued (B1498344) due to cardiotoxicity. acs.orgnih.gov However, a subsequent derivative, benzLAF389, demonstrated in vivo antitumor efficacy at non-toxic doses in a melanoma mouse model. acs.orgnih.gov
In a study with a bengamide B analogue, compound 8a, which had three structural modifications, was tested in the MDA-MB-435 breast carcinoma xenograft model in nude mice. researchgate.net Another study showed that Bengamide II markedly reduced tumor volume and metastases in in vivo lung cancer models, leading to increased survival. ugr.es Furthermore, some ester-modified analogues of bengamide B, such as 8c and 8g, produced significant tumor regression in the MDA-MB-435 xenograft model. acs.org
Antibacterial and Antitubercular Activity
Bengamides have also demonstrated notable antibacterial and antitubercular properties. mdpi.com Their ability to inhibit bacterial MetAP, an essential enzyme for most bacteria, makes them a promising scaffold for the development of broad-spectrum antibiotics. acs.org In particular, bengamides have shown potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.gov
Bengamide A has been found to inhibit the growth of M. tuberculosis. mdpi.com Furthermore, bengamides P and Q, isolated from the sponge Jaspis splendens, have been identified as having antitubercular activity. nih.gov Studies have also shown that some synthetic bengamide analogues possess impressive antibiotic activities against various drug-resistant bacteria, including M. tuberculosis and Staphylococcus aureus. mdpi.com For instance, bengamide B displayed inhibitory activity against purified MetAP from M. tuberculosis. mdpi.com
Anthelmintic Activity
In addition to their anticancer and antibacterial properties, bengamides have exhibited anthelmintic activity. mdpi.com Early studies on bengamides revealed their activity against the nematode Nippostrongylus brasiliensis. researchgate.netmdpi.com Specifically, this compound showed a 75% reduction of the roundworm Nematospirodes dubius in an in vivo mouse model. hawaii.edu This suggests the potential of bengamides as lead compounds for the development of new treatments for parasitic worm infections.
Immunomodulatory Effects on Immune Cells
Bengamides have been identified as a novel class of immunomodulators, with research highlighting their influence on key inflammatory pathways within immune cells. nih.govnih.gov Their activity is primarily associated with the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a crucial regulator of immune and inflammatory responses. researchgate.netugr.esacs.org This immunomodulatory action is a significant aspect of their biological profile, potentially contributing to their observed antitumor activities, given the close link between inflammation and tumorigenesis. mdpi.com
Studies have demonstrated that certain bengamides and their analogues exhibit these immunomodulatory effects without being toxic to immune cells. mdpi.com For instance, research on bengamide analogues, including Ben I and Ben V, indicated no toxic effects on human blood cells, macrophages, or white blood cells. researchgate.netugr.esresearchgate.netmdpi.com
The primary mechanism behind the immunomodulatory effects of bengamides involves the targeting of the NF-κB pathway. nih.govacs.org Research using RAW 264.7 macrophage cells has been instrumental in elucidating this mechanism. In these cells, bengamides have been shown to inhibit NF-κB activation without inducing cytotoxicity. nih.govmdpi.com The inhibitory action occurs at a key step in the signaling cascade: the phosphorylation of IκBα (inhibitor of kappa B alpha). nih.gov By preventing the phosphorylation of IκBα, the bengamide pharmacophore effectively blocks the activation of NF-κB. nih.gov
Further investigations into the effects on macrophages revealed that this NF-κB inhibition leads to a reduction in the expression of several pro-inflammatory cytokines and chemokines. nih.gov Specifically, treatment with Bengamide A and Bengamide B was found to decrease the lipopolysaccharide (LPS)-induced expression of:
Tumor Necrosis Factor-alpha (TNF-α) nih.govmdpi.com
Interleukin-6 (IL-6) nih.govmdpi.com
Monocyte Chemoattractant Protein-1 (MCP-1) nih.govmdpi.comsemanticscholar.org
Interestingly, this modulation of inflammatory mediators appears to be selective, as the bengamides did not affect nitric oxide (NO) production or the expression of inducible nitric oxide synthase (iNOS) in the same macrophage model. nih.govnih.gov
Comparative studies have shown that different bengamides exhibit varying potencies in their immunomodulatory activity. Bengamide A and Bengamide B were found to be more effective at inhibiting IκBα phosphorylation and subsequent NF-κB activation than Bengamide E and this compound. nih.gov
Research Findings on Bengamide Immunomodulatory Activity
| Compound | Cell Line | Observed Effect | Key Findings | Citation |
|---|---|---|---|---|
| Bengamide A | RAW 264.7 Macrophages | NF-κB Inhibition | Potent inhibitor with an IC50 of 80 nM. Inhibits phosphorylation of IκBα and reduces expression of TNFα, IL-6, and MCP-1. | nih.govnih.govmdpi.com |
| Bengamide B | RAW 264.7 Macrophages | NF-κB Inhibition | Potent inhibitor with an IC50 of 90 nM. Inhibits phosphorylation of IκBα and reduces expression of TNFα, IL-6, and MCP-1. | nih.govnih.govmdpi.com |
| Bengamide E | RAW 264.7 Macrophages | NF-κB Inhibition | Less effective than Bengamides A and B in inhibiting IκBα phosphorylation. | nih.gov |
| This compound | RAW 264.7 Macrophages | NF-κB Inhibition | Less effective than Bengamides A and B in inhibiting IκBα phosphorylation. | nih.gov |
| Ben I (analogue) | Human Blood Cells | Biocompatibility | No toxicity effects detected. | researchgate.netmdpi.com |
| Ben V (analogue) | Human Blood Cells | Biocompatibility | No toxicity effects detected. | researchgate.netmdpi.com |
Advanced Analytical and Characterization Approaches in Bengamide Research
Application of High-Resolution Mass Spectrometry for Structural Confirmation and Dereplication
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in natural product chemistry, providing highly accurate mass measurements that are crucial for determining the elemental composition of a molecule. For Bengamide F and its congeners, HRMS has been fundamental in confirming their molecular formulas. researchgate.netnih.gov This high level of mass accuracy, often within a few parts per million (ppm), allows chemists to distinguish between compounds with the same nominal mass but different elemental makeups, which is essential for validating the identity of an isolated or synthesized compound. carlroth.com For instance, the molecular formula of this compound, C₁₈H₃₂N₂O₆, was established using techniques including HRMS. mdpi.com
Beyond structural confirmation of pure compounds, HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for dereplication. ucl.ac.ukmdpi.com Dereplication is the rapid process of identifying known compounds from a complex biological extract, such as from the Jaspis sponge, the natural source of bengamides. mdpi.comucl.ac.uk By comparing the accurate mass and retention time of a compound in an extract to a database of known natural products, researchers can quickly identify previously characterized molecules like this compound. mdpi.comacs.org This prevents the time-consuming and resource-intensive re-isolation of known substances and allows researchers to focus on novel compounds within an extract. ucl.ac.uk Techniques like LC-MS/ELSD (Evaporative Light Scattering Detector) peak-library approaches have been used to screen extracts from sources like Myxococcus virescens and identify the presence of bengamides, including this compound, based on their characteristic mass-to-charge ratios (m/z). mdpi.comacs.org
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. scispace.com For the bengamide family, including this compound, NMR has been indispensable in determining their complex stereochemistry and connectivity. mdpi.comacs.org While specific published spectral data for this compound is noted, the general application of NMR to the class is well-documented. acs.orguq.edu.au
The structural assignment process for bengamides relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments:
¹H NMR: This experiment provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in the ¹H NMR spectrum of a bengamide reveal the number of different types of protons and how they are arranged relative to one another. rsc.org
¹³C NMR: This provides information on the carbon skeleton of the molecule. The number of signals indicates the number of chemically non-equivalent carbon atoms. nih.gov
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different fragments of the molecule. rsc.org
Through the careful analysis of these NMR datasets, researchers have been able to assign the full structure of the bengamide core, including the relative and absolute stereochemistry of the multiple chiral centers in the polyketide chain and the caprolactam ring. acs.org
X-ray Crystallography for Ligand-Protein Complex Analysis
Understanding how a bioactive molecule like this compound exerts its effect requires detailed knowledge of its interaction with its biological target. X-ray crystallography is a premier technique for visualizing these interactions at an atomic level. While a crystal structure for this compound itself in a complex may not be published, extensive crystallographic work has been done on its close analogues, providing a clear model for how the bengamide scaffold binds to its targets, the Methionine Aminopeptidases (MetAPs).
A high-resolution crystal structure of human MetAP2 in complex with a synthetic bengamide derivative, LAF153, was a landmark achievement in the field. This and subsequent structures of other bengamide derivatives complexed with both human and bacterial MetAPs revealed the precise binding mode.
Key interactions observed in the X-ray crystal structures of bengamide analogues with MetAP enzymes are summarized below.
| Interacting Moiety of Bengamide | Interacting Residue/Component in MetAP Active Site | Type of Interaction | Significance |
| Triol Moiety (hydroxyl groups) | Dinuclear metal center (e.g., Co(II), Mn(II)) | Coordination bonds | This is the most critical interaction, anchoring the inhibitor to the catalytic core of the enzyme and mimicking the binding of a peptide substrate. |
| t-Butylalkene Chain | Hydrophobic S1 pocket | Hydrophobic interactions | This part of the molecule occupies a deep hydrophobic pocket (the P1 pocket), contributing significantly to binding affinity. |
| Caprolactam Ring / Amide Moiety | P2 pocket and other surface residues | Variable (Hydrogen bonds, hydrophobic interactions) | This region shows more variability in its interactions depending on the specific analogue, offering opportunities for synthetic modification to improve potency and selectivity. |
These crystallographic studies have been invaluable for structure-based drug design, enabling chemists to rationally design new bengamide analogues with improved potency and selectivity for bacterial MetAPs over human MetAPs, or with other enhanced therapeutic properties.
Proteomic Approaches for Target Identification
Identifying the specific cellular protein(s) that a bioactive compound binds to is a critical step in understanding its mechanism of action. This process, known as target deconvolution, was successfully accomplished for the bengamide class using chemical proteomics. acs.org This approach was pivotal in discovering that this compound and its relatives function by inhibiting Methionine Aminopeptidases (MetAP1 and MetAP2). nih.gov
The strategy used to identify the targets of the bengamides involved several key steps:
Cell Treatment and Protein Extraction: Cancer cells (e.g., H1299) were treated with a potent synthetic bengamide analogue, LAF389. Proteins from both treated and untreated cells were then extracted.
Two-Dimensional Gel Electrophoresis (2D-GE): The protein extracts were separated using 2D-GE, a technique that separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second.
Identification of Affected Proteins: Comparison of the 2D gels from treated versus untreated cells revealed a small number of protein "spots" that had shifted their position. One of these reproducibly altered proteins was identified by mass spectrometry (MALDI-MS) as the 14-3-3γ protein.
Mechanism Elucidation: The shift in 14-3-3γ's position on the gel was determined to be a change in its isoelectric point. Further investigation revealed that in bengamide-treated cells, the 14-3-3γ protein retained its N-terminal methionine, which is normally cleaved off during protein processing. rsc.org
Target Confirmation: The retention of the N-terminal methionine strongly implicated the inhibition of Methionine Aminopeptidases (MetAPs), the enzymes responsible for this cleavage. Direct enzymatic assays subsequently confirmed that bengamides are potent inhibitors of both human MetAP1 and MetAP2. nih.gov
This proteomics-based approach provided a clear, unbiased path to discovering the molecular target of the bengamides, a feat that would have been difficult to achieve through traditional pharmacological methods alone.
Quantitative PCR for Gene Expression Analysis
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the amount of a specific mRNA transcript in a biological sample. This provides a way to quantify changes in gene expression in response to treatment with a compound like this compound. In bengamide research, qPCR has been used to validate the downstream molecular consequences of MetAP inhibition and to explore other potential biological activities. nih.govnih.gov
Reverse transcription qPCR (RT-qPCR) is the variant used for gene expression analysis. It involves converting mRNA from cells into complementary DNA (cDNA), which is then used as the template for the qPCR reaction. By using fluorescent dyes or probes, the amplification of the target gene's cDNA can be monitored in real-time, allowing for precise quantification relative to stable reference (or "housekeeping") genes.
Studies using qPCR have revealed that treatment with bengamides or their analogues can modulate the expression of various genes involved in key cellular processes:
| Cellular Process | Genes with Altered Expression | Direction of Change | Experimental Context |
| Inflammation (NF-κB Pathway) | TNFα, IL-6, MCP-1 | Down-regulated | LPS-stimulated macrophage cells treated with bengamides. nih.gov |
| Angiogenesis | VEGFA | Down-regulated | In vivo tumor models treated with a bengamide analogue. nih.gov |
| Cell Proliferation & Cancer Progression | STAT3, DNMT1, PARP1, MDR1, EGFR, EPCAM, KI67, SOX2 | Down-regulated | In vivo lung cancer tumor models treated with a bengamide analogue. nih.gov |
These qPCR findings complement the proteomics data by mapping out the downstream functional consequences of target engagement. For example, the discovery that bengamides inhibit the NF-κB pathway and down-regulate pro-inflammatory cytokines suggests that their anti-tumor activity may be due not only to the direct inhibition of protein processing via MetAP but also to potent anti-inflammatory effects. nih.gov
Future Research Directions and Therapeutic Lead Optimization for Bengamide F
Exploration of Novel Bengamide Analogues with Enhanced Selectivity
The development of novel bengamide analogues with improved selectivity is a important area of ongoing research. The natural bengamides have shown potent bioactivity, but their therapeutic potential can be limited by off-target effects. For instance, the synthetic bengamide analogue LAF389, while a potent anti-cancer agent, was discontinued (B1498344) in Phase I clinical trials due to unforeseen cardiotoxicity. acs.org This highlights the need for analogues with a better selectivity profile.
Researchers are exploring various strategies to enhance the selectivity of bengamides. One approach involves modifying the caprolactam ring and the alkyl group at the olefinic position. mdpi.com By synthesizing and evaluating a diverse library of these analogues, it is possible to identify compounds that retain the desired therapeutic activity while minimizing interactions with unintended biological targets. nih.gov For example, a ring-opened bengamide analogue has been identified as the most potent analogue to date, demonstrating that significant structural modifications can lead to improved pharmacological properties. nih.gov
Another strategy focuses on creating analogues that are more selective for specific isoforms of their target enzymes, such as methionine aminopeptidases (MetAPs). While some bengamides inhibit both MetAP1 and MetAP2, analogues like bengamide M and O have shown a 10- to 20-fold selectivity for MetAP1. mdpi.com This increased selectivity could translate to a more favorable side-effect profile in a clinical setting. The creation of "benzLAF389" is another step in this direction, designed to have high metabolic stability and in vivo antitumor efficacy, although its MetAP selectivity is still under investigation. acs.org
The exploration of novel scaffolds and pharmacomodulation is also proving fruitful. By starting with a known active scaffold, researchers can design and synthesize new series of analogues with structural variations aimed at improving affinity and selectivity for the target. mdpi.com This approach has led to the development of compounds with superior target affinity and improved selectivity over related targets. researchgate.net
The table below summarizes some key bengamide analogues and their reported properties:
| Compound | Key Feature/Modification | Reported Advantage | Reference(s) |
| LAF389 | Synthetic analogue of bengamide A | Greater water solubility | nih.gov |
| Ring-opened bengamide analogue 28 | Modified caprolactam moiety | Major antitumor potency compared to bengamide E | nih.gov |
| Bengamide M and O | Natural analogues | 10- to 20-fold selectivity toward MetAP1 | mdpi.com |
| benzLAF389 | Structurally different derivative of LAF389 | Nanomolar cellular potency, high metabolic stability, in vivo antitumor efficacy | acs.org |
| Cyclopentyl analogue of bengamide E 27 | Modified caprolactam moiety | Major antitumor potency compared to bengamide E | nih.gov |
Application of Synthetic Biology for Sustainable Production and Analogue Diversification
Synthetic biology offers a promising avenue for the sustainable production and diversification of bengamides, including Bengamide F. acs.org Traditionally, the supply of bengamides has been a significant bottleneck, relying on isolation from marine sponges, which is often low-yielding and environmentally unsustainable, or complex, multi-step total syntheses. acs.orgmdpi.com
The discovery that the terrestrial Gram-negative bacterium Myxococcus virescens produces bengamides E and F opened the door to fermentation-based production. nih.govresearchgate.net A major breakthrough in this area was the identification and characterization of the bengamide biosynthetic gene cluster. acs.org This knowledge has enabled the transfer of the entire gene cluster into a more robust and genetically tractable host, Myxococcus xanthus, leading to improved yields of bengamide analogues. acs.org
Synthetic biology approaches can be used to engineer these microbial hosts for even greater production efficiency. This can involve optimizing metabolic pathways, balancing precursor supply, and rewiring regulatory networks to channel more resources towards bengamide synthesis. nih.gov These strategies have the potential to create microbial cell factories capable of producing bengamides in a cost-effective and scalable manner. nih.gov
Furthermore, synthetic biology tools can be employed for analogue diversification. By manipulating the biosynthetic enzymes, it is possible to generate novel bengamide structures that may not be accessible through traditional chemical synthesis. acs.org This "biosynthetic engineering" approach allows for the targeted modification of the bengamide scaffold, potentially leading to the discovery of new analogues with improved therapeutic properties. acs.org For example, understanding the biosynthetic machinery provides insights into how the process proceeds and could be further manipulated to create new compounds. acs.org
The key advantages of applying synthetic biology to bengamide production include:
Sustainable Supply: Fermentation-based production avoids the need to harvest marine sponges.
Increased Yields: Engineering microbial hosts can lead to significantly higher production levels. acs.org
Analogue Diversification: Genetic manipulation of the biosynthetic pathway can generate novel bengamide structures. acs.org
Cost-Effectiveness: Large-scale fermentation is generally more economical than complex chemical synthesis.
Continued Elucidation of Undiscovered Molecular Targets and Off-Target Mechanisms
While methionine aminopeptidases (MetAP1 and MetAP2) are well-established molecular targets of the bengamides, there is evidence to suggest that other targets and mechanisms contribute to their biological activity. acs.orgnih.gov A comprehensive understanding of all molecular interactions is crucial for optimizing therapeutic efficacy and minimizing adverse effects.
One significant finding was the identification of the bengamides as modulators of the nuclear factor-κB (NF-κB) signaling pathway. acs.orgnih.gov This pathway is involved in inflammation and tumorigenesis, and its inhibition by bengamides may contribute to their antitumor and anti-inflammatory properties. mdpi.com Further investigation into the precise mechanism of NF-κB inhibition could reveal new therapeutic applications for this class of compounds.
Proteomic studies have also provided clues about other potential targets. For example, treatment of cancer cells with the bengamide analogue LAF389 led to the modulation of 14-3-3 γ proteins, which are involved in various cellular processes. nih.gov Continued use of such "omics" technologies, including proteomics and transcriptomics, will be instrumental in identifying additional molecular targets and downstream signaling pathways affected by this compound and its analogues.
Understanding off-target mechanisms is equally important, particularly in light of the cardiotoxicity observed with LAF389. acs.org Identifying the molecular basis for such adverse effects is a critical step in designing safer second-generation bengamide therapeutics. This requires a thorough investigation of the interactions of bengamides with a wide range of biological molecules, including ion channels, receptors, and enzymes that are not their primary targets.
Future research in this area should focus on:
Target Deconvolution: Employing chemical biology approaches, such as affinity chromatography and activity-based protein profiling, to identify direct binding partners of this compound.
Pathway Analysis: Using systems biology tools to analyze the global cellular response to bengamide treatment and identify perturbed signaling networks.
Off-Target Screening: Systematically screening this compound and its analogues against a broad panel of known off-targets to predict potential side effects.
Investigating Synergistic Effects with Existing Therapeutic Modalities
Exploring the synergistic effects of this compound and its analogues with existing therapeutic modalities represents a promising strategy to enhance their anticancer potential. Combining drugs that act on different molecular targets or through complementary mechanisms can lead to improved efficacy, overcome drug resistance, and potentially allow for lower doses of each agent, thereby reducing toxicity.
Given that bengamides target protein synthesis through the inhibition of methionine aminopeptidases, they are prime candidates for combination therapies. For instance, combining a bengamide with a drug that induces DNA damage or inhibits cell cycle progression could lead to a more potent antitumor effect. A recent study demonstrated that a bengamide analogue, in combination with rifampicin, showed strong synergy against Mycobacterium tuberculosis. nih.gov While this is in the context of an infectious disease, it highlights the potential for synergistic interactions.
The immunomodulatory properties of bengamides, through their inhibition of the NF-κB pathway, also open up possibilities for combination with immunotherapies. mdpi.comnih.gov By modulating the tumor microenvironment and enhancing the anti-tumor immune response, bengamides could potentially improve the efficacy of checkpoint inhibitors or other cancer immunotherapies.
Future research should systematically investigate the combination of this compound and its analogues with a range of existing cancer therapies, including:
Chemotherapeutic agents: Assessing for synergistic cytotoxicity in various cancer cell lines.
Targeted therapies: Exploring combinations with inhibitors of other key oncogenic pathways.
Immunotherapies: Evaluating the potential to enhance anti-tumor immunity in preclinical models.
Radiation therapy: Investigating whether bengamides can sensitize cancer cells to the effects of radiation.
These studies will be crucial in identifying effective combination regimens that could translate into improved clinical outcomes for cancer patients.
Development of Advanced Predictive Models for Compound Efficacy and Selectivity
The development of advanced predictive models for compound efficacy and selectivity is essential for accelerating the optimization of bengamide-based therapeutics. nih.gov These models can help to prioritize the synthesis of new analogues, reduce the reliance on time-consuming and expensive experimental screening, and provide valuable insights into the structure-activity relationships (SAR) that govern the biological properties of these compounds.
Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the activity of new compounds. patsnap.com By analyzing the chemical structures and biological activities of a series of bengamide analogues, it is possible to build models that can predict the potency and selectivity of untested molecules. researchgate.net These models can guide the design of new analogues with improved properties.
Machine learning and artificial intelligence are also playing an increasingly important role in drug discovery. patsnap.com These technologies can analyze large and complex datasets to identify subtle patterns and relationships that may not be apparent through traditional methods. patsnap.com By applying machine learning algorithms to data from high-throughput screening and "omics" studies, it may be possible to develop more accurate predictive models for the efficacy and off-target effects of bengamides.
Furthermore, the development of more sophisticated in vitro models, such as 3D organoids and microphysiological systems, can provide a more accurate prediction of in vivo efficacy and toxicity. researchgate.net These models better recapitulate the complexity of human tissues and can be used to screen new bengamide analogues in a more physiologically relevant context. The use of predictive models for cardiotoxicity is also a rapidly evolving field that could help to avoid the issues encountered with earlier bengamide analogues. nih.gov
Key areas for future development in predictive modeling for bengamides include:
Integration of multiple data sources: Combining data from computational, in vitro, and in vivo studies to build more robust and accurate models.
Development of mechanism-based models: Creating models that are based on a deep understanding of the molecular mechanisms of action of bengamides.
Application of artificial intelligence: Utilizing machine learning and deep learning to analyze complex biological data and predict compound properties.
Ecological Roles and Chemical Ecology of Bengamide-Producing Organisms
Understanding the ecological roles and chemical ecology of bengamide-producing organisms is not only of fundamental scientific interest but can also provide valuable insights for drug discovery. Bengamides were first isolated from marine sponges of the genus Jaspis. nih.gov However, it is now believed that these compounds are actually produced by symbiotic microorganisms living within the sponge, a hypothesis supported by the discovery of bengamides in the terrestrial myxobacterium Myxococcus virescens. nih.govnih.gov
The production of bioactive secondary metabolites like bengamides is thought to confer a competitive advantage to the producing organism. In the marine environment, these compounds may play a role in chemical defense against predators, pathogens, or competing organisms. researchgate.net For example, some bengamides have shown activity against bacteria and nematodes, suggesting a role in antimicrobial and anti-parasitic defense. mdpi.com
Investigating the ecological triggers that regulate bengamide production could lead to strategies for enhancing their yield in fermentation. For example, by mimicking the natural environmental cues that stimulate bengamide biosynthesis, it may be possible to increase production levels in microbial cultures.
Furthermore, studying the interactions between bengamide-producing microbes and their hosts or other organisms in their environment could lead to the discovery of new bioactive compounds. The complex chemical communication that occurs within these microbial communities is a largely untapped resource for natural product discovery.
Future research in this area should focus on:
Identifying the true producers: Using metagenomic and other molecular techniques to definitively identify the symbiotic microorganisms responsible for bengamide production in sponges. nih.gov
Characterizing the ecological function: Conducting experiments to determine the role of bengamides in mediating ecological interactions, such as competition and defense.
Investigating regulatory pathways: Elucidating the genetic and environmental factors that control bengamide biosynthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
